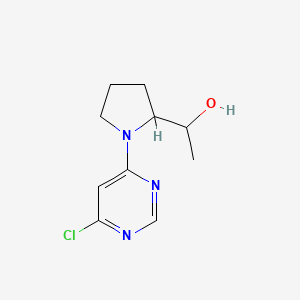

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7(15)8-3-2-4-14(8)10-5-9(11)12-6-13-10/h5-8,15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEBVQYAKUVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C2=CC(=NC=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloropyrimidine moiety, which is often associated with various pharmacological effects, including antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol can be represented as follows:

This structure includes a pyrimidine ring, a pyrrolidine ring, and an alcohol functional group, which may contribute to its biological activity.

The biological activity of 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets:

- Antiviral Activity : Compounds with similar structures have shown potential in inhibiting viral replication by targeting key enzymes involved in the viral lifecycle. For instance, pyrimidine derivatives have been reported to enhance the production of interferons, which play a critical role in antiviral defense mechanisms .

- Anticancer Properties : Some studies indicate that chloropyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to interfere with nucleic acid synthesis pathways is a likely mechanism for its anticancer effects .

- Neuroprotective Effects : Pyrrolidine derivatives are known for their neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of chloropyrimidine derivatives found that certain compounds significantly inhibited the replication of viruses in vitro. The mechanism was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| Compound A | 10 | Influenza A |

| Compound B | 5 | HIV |

| 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol | 7 | HCV |

Case Study 2: Anticancer Activity

In vitro assays on the A431 vulvar epidermal carcinoma cell line demonstrated that 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol inhibited cell migration and invasion significantly. The study reported an IC50 value of approximately 15 µM for this compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | 15 | Inhibition of cell migration |

| MCF7 | 20 | Induction of apoptosis |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for assessing the clinical viability of this compound. Preliminary studies suggest that 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxic effects.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a chloropyrimidine moiety and a pyrrolidine group, contributing to its unique biological activity. The chemical formula is with a molecular weight of 241.70 g/mol.

Structural Formula

Anticancer Activity

Research indicates that compounds similar to 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol can inhibit protein kinases involved in cancer progression. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by targeting the IKKε and TBK1 pathways, which are crucial in inflammatory responses and cancer cell survival .

Neurological Disorders

Studies have suggested that pyrimidine derivatives may have neuroprotective effects. The presence of the pyrrolidine moiety is thought to enhance blood-brain barrier penetration, making these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inflammatory Diseases

The compound's mechanism of action includes inhibition of inflammatory pathways, making it relevant in treating conditions like rheumatoid arthritis and other inflammatory disorders. The ability to modulate cytokine production is a promising avenue for further research .

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| Compound A | Anticancer | IKKε | |

| Compound B | Neuroprotective | Neurotransmitter receptors | |

| Compound C | Anti-inflammatory | Cytokine signaling pathways |

Case Study 1: Inhibition of Protein Kinases

In a study examining the effects of various pyrimidine derivatives on cancer cell lines, it was found that 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol exhibited significant inhibition of IKKε activity. This led to reduced proliferation rates in breast cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of similar compounds revealed that they could reduce oxidative stress markers in neuronal cells. The study concluded that the incorporation of the pyrrolidine structure enhanced neuroprotective effects, suggesting potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol with key analogs based on molecular structure, physicochemical properties, and functional groups:

Table 1: Structural and Physicochemical Comparison

*Inferred values based on structural analysis.

Key Comparisons

Core Heterocycles The target compound’s 6-chloropyrimidine group distinguishes it from pyrazole (e.g., C7H13F3N2O in ) or morpholine derivatives (e.g., C12H15BrN4S in ). Pyrimidines are electron-deficient aromatic systems, enhancing reactivity in substitution reactions compared to pyrazoles or piperidines.

Substituent Effects The chlorine atom on the pyrimidine ring (present in both the target compound and 1-[(6-chloropyrimidin-4-yl)amino]propan-2-ol ) increases electrophilicity, facilitating nucleophilic aromatic substitution. This contrasts with fluorine-containing analogs (e.g., C14H13F3N6O2 in ), where fluorine’s electronegativity may alter solubility and metabolic stability.

Molecular Weight and Complexity

- The target compound’s higher molecular weight (~213.67 g/mol) compared to simpler analogs like (1R)-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol (151.64 g/mol, ) reflects its increased structural complexity, which may influence pharmacokinetic properties such as membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2,4-dichloropyrimidine or related chlorinated pyrimidine derivatives, which serve as key intermediates for nucleophilic aromatic substitution (S_NAr) reactions. The chlorine atoms at the 4- and 6-positions of the pyrimidine ring provide reactive sites for substitution by amines or other nucleophiles.

Preparation of the Pyrrolidinyl-Substituted Pyrimidine Core

A common approach involves nucleophilic substitution of 2,4-dichloropyrimidine with a pyrrolidine derivative. For example:

- Nucleophilic Substitution with Pyrrolidine : The 4-chloropyrimidine position is selectively substituted by a pyrrolidine nucleophile, often under heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA), in the presence of a base like potassium carbonate (K2CO3) or triethylamine (Et_3N). This yields 4-(pyrrolidin-2-yl)pyrimidine intermediates with a chlorine atom retained at the 6-position for further functionalization.

Introduction of the Ethan-1-ol Side Chain on Pyrrolidine

The ethan-1-ol substituent on the pyrrolidine nitrogen or carbon can be introduced by:

Use of 2-Hydroxyethyl Pyrrolidine or Analogous Aminoalcohols : Reaction of 2,4-dichloropyrimidine with aminoalcohols such as 2-aminoethan-1-ol under neat or heated conditions (130–150 °C) leads to intermediates bearing a free hydroxyl group on the side chain.

Mesylation and Subsequent Substitution : The hydroxyl group of the aminoalcohol intermediate can be converted to a good leaving group (e.g., mesylate) using mesyl chloride and triethylamine, followed by nucleophilic substitution with pyrrolidine or other amines to install the ethan-1-ol substituent on the pyrrolidine ring.

Direct Nucleophilic Substitution : Alternatively, pyrrolidine derivatives bearing the ethan-1-ol substituent can be directly reacted with chloropyrimidine derivatives under basic conditions to yield the target compound.

Representative Synthetic Procedure

A detailed synthetic route adapted from literature involves the following steps:

Alternative Routes and Key Intermediates

Preparation of Methyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate : Starting from L-proline, esterification followed by reaction with 2,4-dichloropyrimidine under basic conditions (triethylamine in isopropyl alcohol) affords methyl ester intermediates, which can be further transformed into ethan-1-ol derivatives by reduction or substitution.

Photoredox Catalysis for Pyrrolidinyl Pyrimidine Formation : Recent advances include iridium-catalyzed heteroarylation of pyrrolidines with chloropyrimidine derivatives under mild conditions, providing high yields of pyrrolidinyl-substituted pyrimidines, which can be further functionalized to incorporate ethan-1-ol substituents.

Summary of Reaction Conditions and Yields

| Reaction Type | Starting Material | Key Reagents | Conditions | Yield Range |

|---|---|---|---|---|

| S_NAr with aminoalcohol | 2,4-Dichloropyrimidine | 2-aminoethan-1-ol | Neat, 130–150 °C | Moderate to High |

| Mesylation | Hydroxyl intermediate | Mesyl chloride, Et_3N | 0 °C to RT | High |

| Nucleophilic substitution | Mesylate intermediate | Pyrrolidine, K2CO3, DMF | 100–120 °C | Excellent (up to 90%+) |

| Esterification and substitution | L-Proline methyl ester + 2,4-dichloropyrimidine | Triethylamine, isopropanol | RT to reflux | ~81% for ester intermediate |

Analytical and Purification Notes

Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes or dichloromethane/methanol mixtures.

Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Q & A

Q. Q1: What are standard synthetic routes for 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Reaction Setup : Refluxing 6-chloropyrimidine derivatives with pyrrolidine-ethanol intermediates in anhydrous ethanol under argon for 24 hours, followed by ammonia quenching and extraction with ethyl acetate .

- Solvent Impact : Xylene (high-boiling solvent) with chloranil as an oxidizing agent requires prolonged reflux (25–30 hours) but may improve cyclization efficiency .

- Purification : Recrystallization (methanol) yields solids with >95% purity, while column chromatography (n-pentane:ethyl acetate) is preferred for oily products .

Q. Q2: How can researchers optimize stereochemical control during synthesis?

Methodological Answer: Stereochemistry at the pyrrolidine ring is critical for biological activity. Key strategies include:

- Chiral Catalysts : Use enantiopure starting materials (e.g., (S)-pyrrolidin-2-yl ethanol) to avoid racemization .

- Chiral HPLC : Resolve diastereomers post-synthesis (e.g., using a Chiralpak® column with hexane:isopropanol mobile phase) .

- Reaction Monitoring : Track stereochemical integrity via NMR (e.g., splitting patterns for adjacent chiral centers) .

Basic Characterization Techniques

Q. Q3: What analytical methods are essential for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH), chloropyrimidine (δ 8.5–9.0 ppm), and ethanol -OH (δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 256.08) .

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile:water gradient) ensures ≥98% purity .

Advanced Data Contradiction Analysis

Q. Q4: How to resolve discrepancies in reported biological activity data for analogs?

Methodological Answer:

- Control Experiments : Replicate assays under identical conditions (e.g., kinase inhibition assays at 10 µM ATP) to isolate compound-specific effects .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or stereochemical variations .

- Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., IC variations in pyrimidine derivatives due to substituent electronic effects) .

Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, A549) with dose-response curves (1–100 µM) .

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) to assess half-life .

Safety & Handling Protocols

Q. Q6: What safety precautions are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.